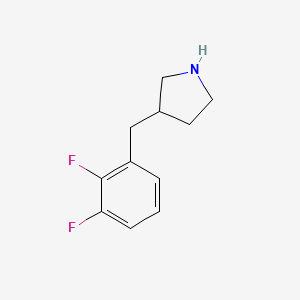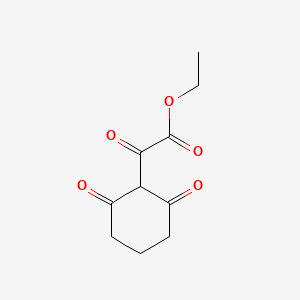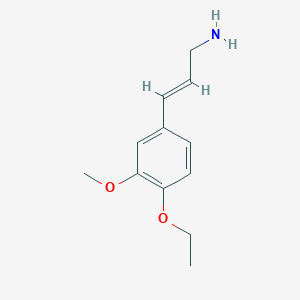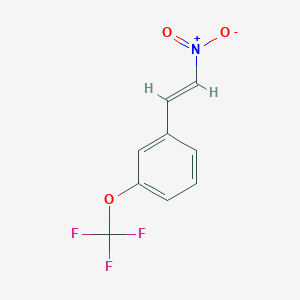
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetaldehyde moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde typically involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with appropriate reagents under controlled conditions. One common method includes the reduction of 4-chloro-3-trifluoromethylbenzaldehyde using a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-3-trifluoromethylbenzoic acid.
Reduction: 4-Chloro-3-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials with specific chemical and physical properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
作用機序
The mechanism of action of (4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .
類似化合物との比較
Similar Compounds
4-Chloro-3-trifluoromethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Contains an isothiocyanate group, used in different chemical reactions and applications.
Uniqueness
(4-Chloro-3-trifluoromethyl-phenyl)-acetaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C9H6ClF3O |
|---|---|
分子量 |
222.59 g/mol |
IUPAC名 |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 |
InChIキー |
GLMYVNCUYFLMMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)




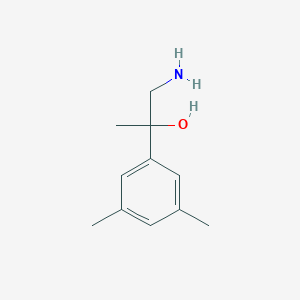

![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)

